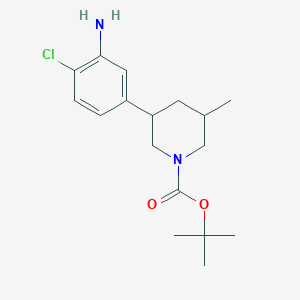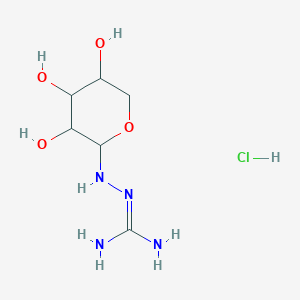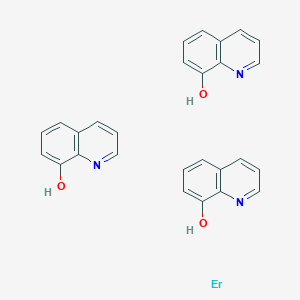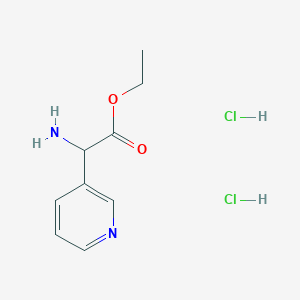![molecular formula C39H29O2P B15123778 3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol is a complex organic compound that features a binaphthyl backbone with a diphenylphosphanyl group and a hydroxy(phenyl)methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthyl Backbone: The initial step involves the coupling of two naphthalene units to form the binaphthyl structure. This can be achieved through a Suzuki coupling reaction using palladium catalysts.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the phosphine precursor.
Addition of the Hydroxy(phenyl)methyl Group: The final step involves the addition of the hydroxy(phenyl)methyl group through a Friedel-Crafts alkylation reaction. This step typically uses aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride (NaH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.
科学的研究の応用
3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用機序
The mechanism of action of 3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall catalytic process. Additionally, the hydroxy(phenyl)methyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
1,3-Bis(diphenylphosphino)propane (DPPP): This compound also features a diphenylphosphanyl group but has a different backbone structure.
1,3-Bis(diphenylphosphino)benzene: Similar to DPPP, this compound has a benzene backbone instead of a binaphthyl structure.
Uniqueness
3-(diphenylphosphanyl)-2’-[(S)-hydroxy(phenyl)methyl]-[1,1’-binaphthalen]-2-ol is unique due to its binaphthyl backbone, which provides additional steric and electronic properties. This uniqueness allows it to form more stable and selective complexes with transition metals, making it a valuable ligand in catalysis and coordination chemistry.
特性
分子式 |
C39H29O2P |
|---|---|
分子量 |
560.6 g/mol |
IUPAC名 |
3-diphenylphosphanyl-1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C39H29O2P/c40-38(28-15-4-1-5-16-28)34-25-24-27-14-10-12-22-32(27)36(34)37-33-23-13-11-17-29(33)26-35(39(37)41)42(30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-26,38,40-41H |
InChIキー |
XQPCCSXKZVITFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



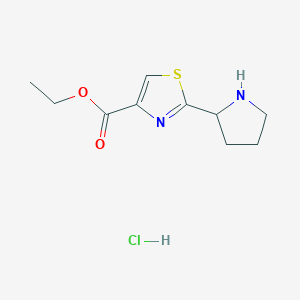
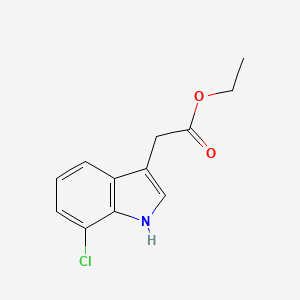
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
![exo-tert-Butyl 2-(2,2,2-trifluoroacetamido)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15123735.png)
![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
